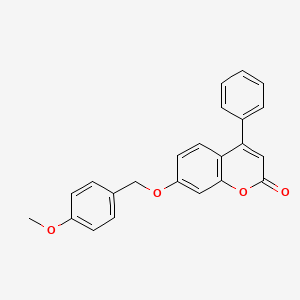

7-((4-Methoxybenzyl)oxy)-4-phenyl-2H-chromen-2-one

Description

7-((4-Methoxybenzyl)oxy)-4-phenyl-2H-chromen-2-one is a synthetic coumarin derivative characterized by a 4-phenyl substituent at position 4 and a 4-methoxybenzyloxy group at position 7 of the chromen-2-one core. Coumarins are oxygen-containing heterocyclic compounds with a 2H-chromen-2-one skeleton, widely studied for their diverse biological activities, including antioxidant, antimicrobial, and anticancer properties .

Properties

IUPAC Name |

7-[(4-methoxyphenyl)methoxy]-4-phenylchromen-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18O4/c1-25-18-9-7-16(8-10-18)15-26-19-11-12-20-21(17-5-3-2-4-6-17)14-23(24)27-22(20)13-19/h2-14H,15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWYRDXIVCRVMPK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)COC2=CC3=C(C=C2)C(=CC(=O)O3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-((4-Methoxybenzyl)oxy)-4-phenyl-2H-chromen-2-one typically involves the reaction of 4-phenyl-2H-chromen-2-one with 4-methoxybenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified using column chromatography to obtain the desired compound in high yield .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure maximum yield and purity. The use of continuous flow reactors and automated purification systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

7-((4-Methoxybenzyl)oxy)-4-phenyl-2H-chromen-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The methoxybenzyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of substituted chromen-2-one derivatives.

Scientific Research Applications

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as an enzyme inhibitor and its effects on various biological pathways.

Medicine: Studied for its anti-inflammatory, antioxidant, and anticancer properties.

Industry: Used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 7-((4-Methoxybenzyl)oxy)-4-phenyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can lead to various biological effects, such as reduced inflammation or decreased cancer cell proliferation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at Position 7

7-Hydroxy-4-phenyl-2H-chromen-2-one (1a)

- Structure : A hydroxyl group at position 7 instead of the 4-methoxybenzyloxy moiety.

- Properties : Melting point (mp) 253–255°C; higher polarity due to the hydroxyl group, which may limit membrane permeability compared to the methoxybenzyl-substituted derivative .

- Biological Relevance : Hydroxyl groups in coumarins are often critical for antioxidant activity via free radical scavenging .

2-Oxo-4-phenyl-2H-chromen-7-yl acetate (4)

- Structure : Acetylated derivative of 1a.

- However, the absence of a methoxybenzyl group reduces steric bulk, which may affect binding specificity .

7-((4-Methoxybenzyl)oxy)-4-phenyl-2H-chromen-2-one

- Structure : 4-Methoxybenzyloxy group at position 7.

- Properties: The methoxy group donates electron density via resonance, stabilizing the chromenone core. The benzyloxy moiety enhances lipophilicity, favoring interactions with hydrophobic enzyme pockets .

Substituent Variations at Position 4

4-(4-Methoxyphenyl)-7-hydroxy-2H-chromen-2-one (1b)

- Structure : 4-Methoxyphenyl group at position 4 instead of phenyl.

4-[(4-Methylbenzyl)amino]-3-[(4-methylbenzyl)iminomethyl]-2H-chromen-2-one

- Structure: Amino and iminomethyl substituents at positions 3 and 3.

- Properties: The amino groups introduce hydrogen-bonding capabilities, which may improve binding to enzymes like kinases or proteases. However, the absence of a phenyl group at position 4 alters steric and electronic profiles compared to the target compound .

Chromenone Derivatives with Additional Functional Groups

6-Hexyl-7-((4-methoxybenzyl)oxy)-4-phenyl-2H-chromen-2-one

- Structure : Hexyl chain at position 4.

- This modification is relevant in neuroactive compound design .

7-[(2,4-Dichlorobenzyl)oxy]-3-(4-methoxyphenyl)-2-methyl-4H-chromen-4-one

- Structure : Dichlorobenzyloxy group at position 7 and methyl group at position 2.

- Properties : Chlorine atoms enhance electronegativity and lipophilicity, which may improve antimicrobial activity. The methyl group at position 2 could restrict rotational freedom, affecting conformational stability .

4-(4-Chlorophenyl)-3-cyano-7-(4-methoxyphenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromen

- Structure: Tetrahydrochromen core with cyano and chlorophenyl groups.

- Properties: The saturated ring reduces aromaticity, altering electronic properties.

Flavone Analogs

2-(4-Methylphenyl)-7-(2-methylpropoxy)-4H-chromen-4-one (I)

- Structure : Flavone derivative with a propoxy group at position 7.

- Flavones are known for antioxidant activity via radical scavenging, but substituent positioning critically modulates efficacy .

Comparative Data Table

Key Research Findings

- Electronic Effects : Methoxy groups in coumarins enhance resonance stabilization, improving stability and binding to cytochrome P450 enzymes (e.g., CYP3A4) .

- Lipophilicity and Bioavailability : Substitutions like 4-methoxybenzyloxy or hexyl chains increase logP values, correlating with improved membrane permeability .

- Biological Activity: Chlorine or cyano groups in analogs enhance antimicrobial and anticancer activities, while hydroxyl groups favor antioxidant effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.